molecular formula C14H22N2O2 B6259766 N-cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide CAS No. 1218223-40-5

N-cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide

Cat. No.: B6259766
CAS No.: 1218223-40-5
M. Wt: 250.3
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Description

N-cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide is a synthetic compound that has garnered significant interest in scientific research due to its potential implications in various fields of research and industry. This compound is characterized by its molecular formula C14H22N2O2 and a molecular weight of 250.3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide typically involves the reaction of cyclopentylamine with 2-{[1-(furan-2-yl)ethyl]amino}propanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature, usually around 0°C to 5°C, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}acetamide
  • N-cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}butanamide
  • N-cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}pentanamide

Uniqueness

N-cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide stands out due to its unique structural features, which confer specific chemical and biological properties.

Properties

CAS No.

1218223-40-5

Molecular Formula

C14H22N2O2

Molecular Weight

250.3

Purity

90

Origin of Product

United States

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